11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a benzodioxole ring, a dimethoxyphenyl group, and a dibenzo[b,e][1,4]diazepin-1-one core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Benzodioxole Ring: This step involves the reaction of catechol with chloroform in the presence of a base to form the benzodioxole ring.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.
Construction of the Dibenzo[b,e][1,4]diazepin-1-one Core: This involves the cyclization of an appropriate precursor, such as a diamine, with a suitable reagent like phosgene or triphosgene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the diazepinone core, potentially converting it to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole and dimethoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced diazepinone derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of multi-step organic reactions.
Biology
Enzyme Inhibition Studies: Potential inhibitor of enzymes due to its complex structure.
Receptor Binding Studies: Used in studies involving receptor-ligand interactions.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Pharmacokinetics and Pharmacodynamics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science:
Chemical Engineering: Used in the design of new chemical processes and products.
Mechanism of Action
The mechanism of action of 11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is not fully understood but may involve:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: May interact with signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Diazepines: Compounds with a similar diazepine core, such as diazepam.
Benzodioxoles: Compounds containing the benzodioxole ring, like piperonyl butoxide.
Dimethoxyphenyl Derivatives: Compounds with similar dimethoxyphenyl groups, such as verapamil.
Uniqueness
Structural Complexity: The combination of benzodioxole, dimethoxyphenyl, and diazepinone moieties makes it unique.
Its diverse applications in various fields highlight its versatility.
This detailed article provides a comprehensive overview of 11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H25ClN2O5 |
---|---|
Molecular Weight |
505.0 g/mol |
IUPAC Name |
6-(6-chloro-1,3-benzodioxol-5-yl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H25ClN2O5/c1-33-23-8-7-15(11-24(23)34-2)16-9-21-27(22(32)10-16)28(31-20-6-4-3-5-19(20)30-21)17-12-25-26(13-18(17)29)36-14-35-25/h3-8,11-13,16,28,30-31H,9-10,14H2,1-2H3 |
InChI Key |
YFRFNVAWEQERMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC6=C(C=C5Cl)OCO6)C(=O)C2)OC |
Origin of Product |
United States |
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